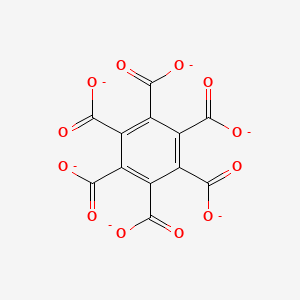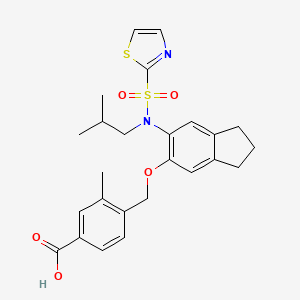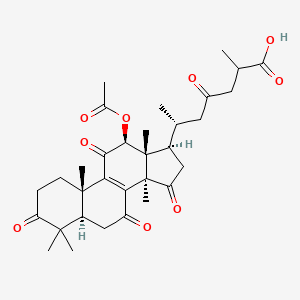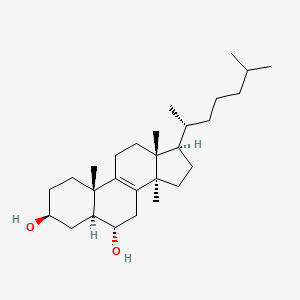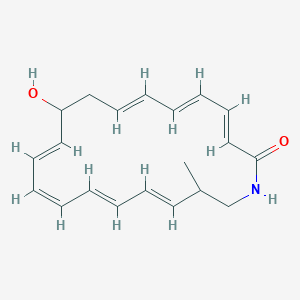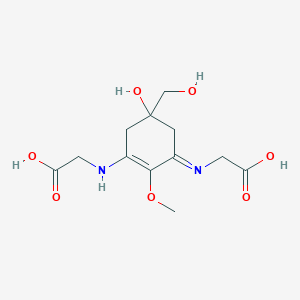![molecular formula C27H31NO2 B1260273 [1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol
Vue d'ensemble
Description
[1-(3-phenoxypropyl)-4-piperidinyl]-diphenylmethanol is a diarylmethane.
Applications De Recherche Scientifique
Crystalline Environment Studies
The study of crystalline environments, particularly involving the dehydration reactions in the solid state of certain compounds, has been explored. For example, research on (p-Hydroxyphenyl) diphenylmethanol and related structures like (3,5-dibromo-4-hydroxyphenyl)-diphenylmethanol, has shown significant interest in understanding the hydrogen-bonding and crystal structures of these compounds (Lewis et al., 1976).
Catalytic and Synthetic Applications
Studies have also focused on the catalytic capabilities of related compounds in chemical reactions. For instance, the cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the core structure , have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014). Additionally, research on ferrocene-1,1′-diylbis(diphenylmethanol) and its adducts with various molecules, including piperidine, has contributed to our understanding of hydrogen-bonded host-guest adducts (Ferguson et al., 1993).
Antiproliferative Studies
There has been significant interest in the antiproliferative activity of diphenyl(piperidin-4-yl)methanol derivatives. These compounds have been tested for their effects against various human cell lines, indicating potential applications in medicinal chemistry and pharmacology (Prasad et al., 2010).
Crystallography and Structural Analysis
Crystal structure analyses of derivatives of diphenyl(piperidin-4-yl)methanol have been conducted to understand their molecular configurations and interactions. Such studies provide valuable insights into the physical and chemical properties of these compounds (Raghuvarman et al., 2014).
Reactivity and Interaction Studies
Research has also explored the reactivity of compounds with sterically encumbered phenols and the formation of complexes through reactions with aldehydes and ketones (Keyes et al., 2017).
Propriétés
Nom du produit |
[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol |
|---|---|
Formule moléculaire |
C27H31NO2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
[1-(3-phenoxypropyl)piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H31NO2/c29-27(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-17-20-28(21-18-25)19-10-22-30-26-15-8-3-9-16-26/h1-9,11-16,25,29H,10,17-22H2 |
Clé InChI |
CDZBEJLJZGBKFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCOC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

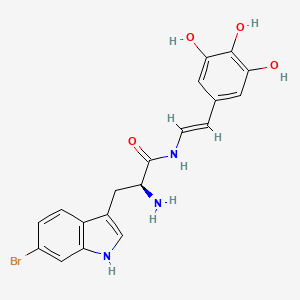
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
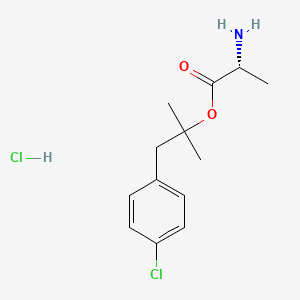
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
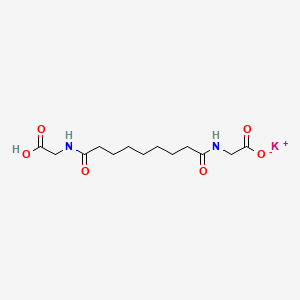
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)

